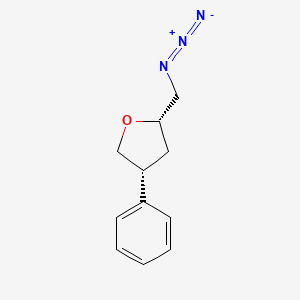
(2S,4R)-2-(Azidomethyl)-4-phenyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-2-(Azidomethyl)-4-phenyloxolane: is a chiral compound with a unique structure that includes an azidomethyl group and a phenyloxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Azidomethyl)-4-phenyloxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-glycidol and benzaldehyde.
Epoxide Ring Opening: The epoxide ring of (S)-glycidol is opened using a nucleophile, such as sodium azide, to introduce the azidomethyl group.
Cyclization: The intermediate product undergoes cyclization to form the oxolane ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques, such as chromatography, to obtain high-purity product.
化学反应分析
Types of Reactions: (2S,4R)-2-(Azidomethyl)-4-phenyloxolane can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding oxides.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azidomethyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation Products: Oxides or nitroso compounds.
Reduction Products: Amines or amides.
Substitution Products: Substituted oxolanes with various functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (2S,4R)-2-(Azidomethyl)-4-phenyloxolane is used as an intermediate in the synthesis of complex organic molecules.
Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.
Biology:
Bioconjugation: The azide group allows for bioconjugation reactions, such as click chemistry, to attach biomolecules.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Industry:
Materials Science: Utilized in the synthesis of novel materials with specific properties.
作用机制
Molecular Targets and Pathways: The mechanism of action of (2S,4R)-2-(Azidomethyl)-4-phenyloxolane involves its reactivity with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism.
相似化合物的比较
- (2S,3S,4R,5R)-3-(Azidomethyl)-4-hydroxy-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl
- (2Z)-2-{[(2S,3R,4R,5R,6R)-6-(Azidomethyl)-4,5-dihydroxy-3-(2-iodoacetamido)oxan-2-yl]oxy}
- Methyl (2R,4S)-2-(Azidomethyl)-5-[(2S,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hexadecanoyl-1,3-oxazolidine-4-carboxylate
Uniqueness: (2S,4R)-2-(Azidomethyl)-4-phenyloxolane is unique due to its specific chiral configuration and the presence of both an azidomethyl group and a phenyloxolane ring
属性
IUPAC Name |
(2S,4R)-2-(azidomethyl)-4-phenyloxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-14-13-7-11-6-10(8-15-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWKLWJQUUAMRW-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN=[N+]=[N-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CN=[N+]=[N-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)
![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)
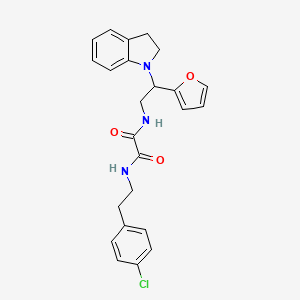
![(1-(2-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2972721.png)

![methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2972724.png)
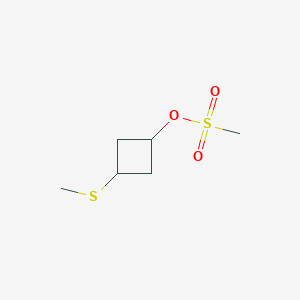
![2-(3-fluoro-4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2972727.png)
![1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide](/img/structure/B2972728.png)
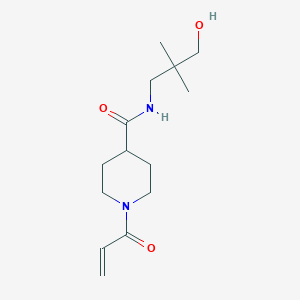
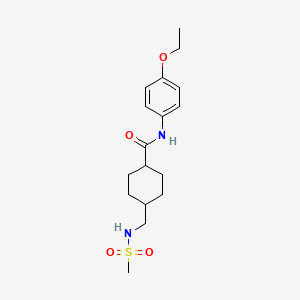
![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)
![2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2972733.png)
